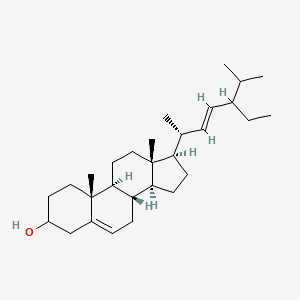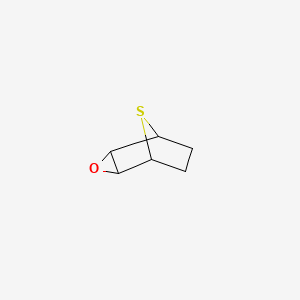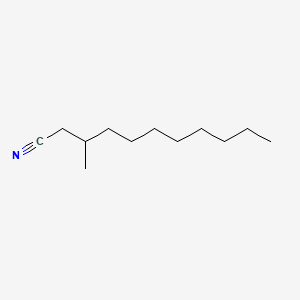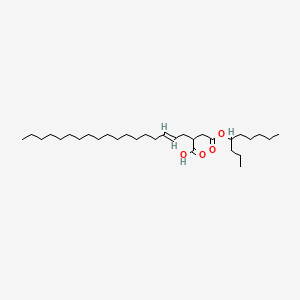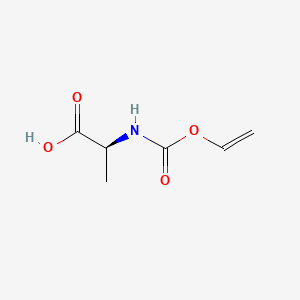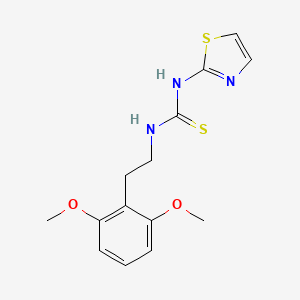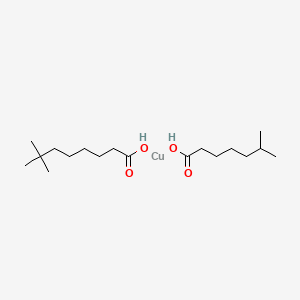
1,1'-Methylenebis(2,6-dichlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(2,6-dichlorobenzene) is an organic compound with the molecular formula C13H8Cl4 It is characterized by the presence of two benzene rings connected by a methylene bridge, each substituted with two chlorine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,6-dichlorobenzene) can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{2,6-Dichlorobenzyl chloride} + \text{Formaldehyde} \rightarrow \text{1,1’-Methylenebis(2,6-dichlorobenzene)} ]
Industrial Production Methods: Industrial production of 1,1’-Methylenebis(2,6-dichlorobenzene) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Methylenebis(2,6-dichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(2,6-dichlorobenzene) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(2,6-dichlorobenzene) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-Methylenebis(2,6-dichlorobenzene) can be compared with other similar compounds, such as:
1,1’-Methylenebis(2-chlorobenzene): Similar structure but with fewer chlorine atoms, leading to different chemical properties and reactivity.
1,1’-Methylenebis(4-chlorobenzene): Chlorine atoms positioned differently, affecting the compound’s behavior in chemical reactions.
1,1’-Methylenebis(2,4-dichlorobenzene): Different substitution pattern, resulting in unique chemical and physical properties.
Propiedades
Número CAS |
84604-90-0 |
|---|---|
Fórmula molecular |
C13H8Cl4 |
Peso molecular |
306.0 g/mol |
Nombre IUPAC |
1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6H,7H2 |
Clave InChI |
HUNVCZYKHPLUQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



